molecular formula C9H14N2O2S B13981701 N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B13981701
M. Wt: 214.29 g/mol
InChI Key: WXJFNVZGMPWCII-UHFFFAOYSA-N
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Description

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is a chemical compound offered for research and development purposes. Sulfonamide compounds are a significant class in medicinal chemistry and chemical biology, often serving as key intermediates or core structures in the development of novel therapeutic agents . Researchers value these structures for their potential to modulate biological pathways, and they are frequently explored in the synthesis of molecules that may interact with enzyme targets . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all necessary Safety Data Sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-(2-amino-5-methylphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)9(6-7)11(2)14(3,12)13/h4-6H,10H2,1-3H3

InChI Key

WXJFNVZGMPWCII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Sulfonylation with N-Methylmethanesulfonyl Chloride

  • Procedure:
    A solution of 2-amino-5-methylaniline is treated with N-methylmethanesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane under controlled temperature (often 0–25 °C) to minimize side reactions. Pyridine acts both as solvent and base, scavenging the HCl formed during the reaction.
  • Reaction Conditions:
    • Temperature: 0–25 °C
    • Solvent: Pyridine or dichloromethane
    • Reaction time: 2–6 hours, monitored by TLC or HPLC
  • Workup:
    The reaction mixture is quenched with water, extracted with organic solvent, washed, dried, and concentrated. Purification is typically done by recrystallization or column chromatography.

Two-Step Sulfonylation Followed by N-Methylation

  • Step 1: Sulfonylation with Methanesulfonyl Chloride
    2-amino-5-methylaniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield N-(2-amino-5-methylphenyl)methanesulfonamide.
  • Step 2: N-Methylation of Sulfonamide
    The sulfonamide intermediate is then methylated on the nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., acetonitrile or DMF).
  • Typical Conditions:
    • Methylation temperature: 50–80 °C
    • Reaction time: 12–24 hours
  • Purification:
    Column chromatography or recrystallization from suitable solvents.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Sulfonylation 2-amino-5-methylaniline + methanesulfonyl chloride, pyridine, 0–25 °C, 4 h 75–85 High purity sulfonamide intermediate
N-Methylation Sulfonamide + methyl iodide, K2CO3, acetonitrile, 80 °C, 16 h 70–80 Efficient N-methylation of sulfonamide N
Direct sulfonylation 2-amino-5-methylaniline + N-methylmethanesulfonyl chloride, pyridine, 0–25 °C, 6 h 65–75 One-step method, slightly lower yield

Literature and Patent-Based Research Findings

  • Patent WO2008129380A1 describes the preparation of sulfonyl amide derivatives, including related compounds, via sulfonylation of substituted anilines in pyridine, highlighting the importance of reaction temperature and solvent choice to optimize yield and purity.
  • European Patent EP0887346 details the preparation of methanesulfonamide derivatives with substitutions on the aromatic ring, emphasizing the use of methanesulfonyl chloride and subsequent modifications to achieve desired sulfonamide structures.
  • Recent synthetic protocols in medicinal chemistry journals emphasize the use of cesium carbonate as a base and acetonitrile as solvent for the methylation step, improving reaction efficiency and product purity.
  • Additional synthetic approaches involve one-pot methodologies starting from substituted benzoic acids, though these are more relevant to related benzamide derivatives rather than direct sulfonamides.

Analytical Characterization

  • NMR Spectroscopy:
    • Aromatic protons typically appear between δ 6.5–7.5 ppm.
    • Methyl groups on the aromatic ring and sulfonamide nitrogen show singlets around δ 2.0–3.0 ppm.
    • NH2 protons may appear as broad signals due to exchange.
  • Mass Spectrometry:
    • Molecular ion peak consistent with the molecular weight of this compound.
  • Purity Assessment:
    • HPLC or TLC methods are used to confirm purity (>95% desirable).
  • Elemental Analysis:
    • Confirms the expected C, H, N, and S content matching theoretical values.

Summary Table of Preparation Methods

Method Starting Material Sulfonylating Agent Base Solvent Temperature Reaction Time Yield (%) Advantages Disadvantages
Direct sulfonylation 2-amino-5-methylaniline N-methylmethanesulfonyl chloride Pyridine Pyridine/DCM 0–25 °C 4–6 h 65–75 One-step, simpler Moderate yield, side reactions
Two-step sulfonylation + methylation 2-amino-5-methylaniline Methanesulfonyl chloride + MeI Triethylamine/K2CO3 Pyridine + Acetonitrile 0–25 °C (step 1), 50–80 °C (step 2) 4 h + 16 h 70–85 Higher overall yield, purity Longer process, more steps

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Amino Group Position: The target compound’s 2-amino group on the phenyl ring contrasts with analogs like N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide (3-amino substituent) . Heterocyclic Cores: Pyrimidine-based sulfonamides (e.g., ) exhibit distinct conformational rigidity compared to phenyl derivatives, influencing binding to enzymatic targets.

Biological Activity

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

This compound possesses a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The compound can engage in various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The mechanism of action primarily involves the formation of hydrogen bonds with the active sites of enzymes, thereby inhibiting their function. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to effectively disrupt bacterial enzyme functions critical for survival.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

  • MCF-7 Cells : IC50 value of 15 µM after 48 hours of treatment.
  • A549 Cells : IC50 value of 20 µM after 48 hours of treatment.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. It was found to inhibit key enzymes involved in metabolic pathways relevant to bacterial growth and cancer cell proliferation.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%) at 50 µM
Dihydropteroate synthase85%
Carbonic anhydrase70%

Q & A

Q. Table 1. Key Crystallographic Parameters for a Representative Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa=14.023 Å, b=6.383 Å, c=30.493 Å
β angle102.79°
R factor0.065
Data-to-parameter ratio14.7
Source:

Q. Table 2. HPLC Impurity Profiling

Impurity NameRetention Time (min)Limit (%)
Deaminated derivative0.4≤0.1
N-Oxide metabolite0.6≤0.2
Sulfonic acid byproduct0.9≤0.5
Total impurities-≤1.5
Source:

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